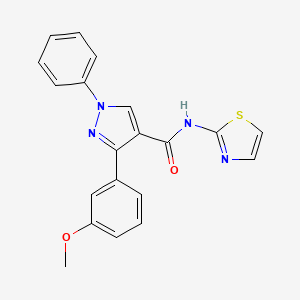

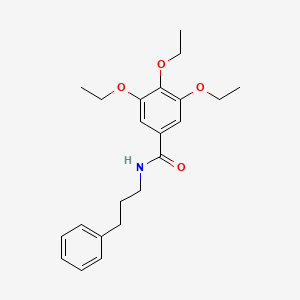

![molecular formula C16H23N3O B4578781 N-benzyl-2-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)acetamide](/img/structure/B4578781.png)

N-benzyl-2-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)acetamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of N-benzyl-2-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)acetamide-related compounds involves several steps, including coupling reactions, crystallization, and the construction of piperazine rings through intramolecular addition or reductive cyclization. For instance, the synthesis of structurally similar compounds has been achieved by reacting amino esters with acetyl chloride or by cyclization of amino keto esters, followed by alkylation and Dieckmann cyclization processes (Branden, Compernolle, & Hoornaert, 1992).

Molecular Structure Analysis

The molecular structure and vibrational frequencies of related compounds have been experimentally and theoretically investigated using techniques such as XRD diffraction, FT-IR, NMR spectroscopies, and DFT calculations. These studies help in understanding the geometrical parameters, molecular stability, and charge transfer within the molecules (Lukose et al., 2015).

Chemical Reactions and Properties

Research on N-benzyl-2-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)acetamide analogs has demonstrated various chemical reactions, including the formation of N-alkyl-acetamide derivatives through endoperoxide intermediates under specific conditions. These reactions showcase the compound's reactive nature and potential for further chemical modifications (Nishio et al., 1984).

Physical Properties Analysis

The physical properties, including the crystallization process and the crystal structure of similar compounds, have been detailed through elemental analysis, single-crystal X-ray diffraction, and spectroscopic methods. This analysis provides insights into the compound's solid-state characteristics and molecular interactions (Nayak et al., 2014).

Chemical Properties Analysis

Investigations into the chemical properties of compounds related to N-benzyl-2-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)acetamide have included studies on their antioxidant, antinociceptive, and anti-inflammatory activities. These studies help in understanding the functional applications of these compounds beyond their basic chemical and physical characteristics (Nayak et al., 2014).

Applications De Recherche Scientifique

Coordination Chemistry

- Synthesis and Characterization of Coordination Complexes : A study by Chkirate et al. (2019) explored the synthesis of pyrazole-acetamide derivatives and their coordination complexes. These complexes exhibited significant antioxidant activity, indicating their potential in medicinal chemistry applications (Chkirate et al., 2019).

Drug Design and Antimicrobial Activity

- In Silico Drug-likeness and Microbial Investigation : Pandya et al. (2019) synthesized a library of compounds including pyrazinone derivatives. They demonstrated that these compounds had excellent drug-likeness properties and showed significant antimicrobial activity, highlighting their potential as drug candidates (Pandya et al., 2019).

Anticancer Activity

- Synthesis and Evaluation of Anticancer Compounds : A study by Demirayak and Yurttaş (2014) involved the synthesis of new pyrazino[1,2-a]benzimidazole derivatives, which were then evaluated for their anticancer activities. Some of these derivatives showed remarkable activity, suggesting their potential in cancer treatment (Demirayak & Yurttaş, 2014).

Corrosion Inhibition

- Application in Corrosion Inhibition : Yıldırım and Çetin (2008) synthesized acetamide derivatives to investigate their efficiency as corrosion inhibitors. This study demonstrates the potential application of such compounds in industrial settings to prevent corrosion (Yıldırım & Çetin, 2008).

Synthesis of Pharmaceutical Intermediates

- Production of Pharmaceutically Effective Compounds : Fort (2002) discussed the synthesis of 4-hydroxypyrrolidin-2-1-yl acetamide, a pharmaceutically effective compound, using 4-benzyloxy-3-pyrrolin-2-on-1-yl acetamide as an intermediate. This highlights its role in the synthesis of valuable pharmaceuticals (Fort, 2002).

Propriétés

IUPAC Name |

2-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-N-benzylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O/c20-16(17-11-14-5-2-1-3-6-14)13-18-9-10-19-8-4-7-15(19)12-18/h1-3,5-6,15H,4,7-13H2,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFMWDCIZWBWCDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CN(CCN2C1)CC(=O)NCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-2-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)acetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 3-{[4-(1H-tetrazol-1-yl)benzoyl]amino}benzoate](/img/structure/B4578702.png)

![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(2-fluorophenyl)acetamide](/img/structure/B4578717.png)

![N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-3-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4578725.png)

![4-{[2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoyl]amino}-N-(1,5-dimethyl-1H-pyrazol-4-yl)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B4578763.png)

![N-(4-chlorobenzyl)-N'-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4578773.png)

![3-[4-[(benzylamino)methyl]-3-(3-nitrophenyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B4578784.png)

![1-(4-methoxyphenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]ethanone hydrobromide](/img/structure/B4578792.png)